molecular formula C17H14ClN3OS B5833629 N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea

N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea

Cat. No. B5833629
M. Wt: 343.8 g/mol
InChI Key: RMTAKJLQDWJNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea, also known as CMU, is a synthetic compound that belongs to the class of thiazolyl urea derivatives. It has been studied extensively for its potential applications in medicinal chemistry and neuroscience research.

Scientific Research Applications

N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea has been extensively studied for its potential applications in medicinal chemistry and neuroscience research. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anticonvulsant, anxiolytic, and neuroprotective effects. N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea has also been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, such as epilepsy, anxiety, and depression.

Mechanism of Action

The exact mechanism of action of N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the GABA-A receptor, leading to a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to a decrease in neuronal excitability and anxiolytic effects. N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea has also been shown to have anticonvulsant and analgesic effects, making it a potential therapeutic agent for the treatment of epilepsy and pain.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity, making it readily available for research purposes. N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea has also been extensively studied for its pharmacological activities, making it a well-characterized compound for research purposes.
However, there are also limitations to the use of N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea in lab experiments. The exact mechanism of action is not fully understood, which can make it difficult to interpret results. In addition, the effects of N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea can vary depending on the experimental conditions, which can make it challenging to compare results across studies.

Future Directions

There are several future directions for the study of N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea. One area of research is the development of N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea and its effects on neuronal function.
Conclusion:
In conclusion, N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry and neuroscience research. It exhibits a wide range of pharmacological activities, including analgesic, anticonvulsant, anxiolytic, and neuroprotective effects. N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea has several advantages for use in lab experiments, including ease of synthesis and well-characterized pharmacological activities. However, there are also limitations to its use, including the incomplete understanding of its mechanism of action. Future research is needed to fully understand the potential therapeutic applications of N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea and to develop analogs with improved pharmacological properties.

Synthesis Methods

N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with 4-methylphenyl isothiocyanate to form the intermediate 4-(4-methylphenyl)-1,3-thiazol-2-yl isothiocyanate. This intermediate is then reacted with urea to yield N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea. The synthesis of N-(3-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea has been optimized to produce high yields and purity, making it a suitable compound for research purposes.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-11-5-7-12(8-6-11)15-10-23-17(20-15)21-16(22)19-14-4-2-3-13(18)9-14/h2-10H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTAKJLQDWJNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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